Scutellaric acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mycorrhizal Fungi and Growth of Scutellaria Integrifolia

Scutellaria species, including those containing scutellaric acid, show potential for mass propagation and growth in phosphorus-deficient soils when inoculated with arbuscular mycorrhiza fungi (AMF). This research suggests that AMF can positively affect plant growth, particularly root development (Joshee, Mentreddy, & Yadav, 2007).

Scutellarin and Renal Injury

Scutellarin, derived from Scutellaria species, was found to alleviate renal injury in hyperuricemic mice by suppressing NLRP3 inflammasome activation. This suggests its potential application in treating hyperuricemic nephropathy (Li et al., 2020).

Phenolic Compound Production in Hairy Root Cultures

Research on hairy root cultures of Scutellaria lateriflora, which contains this compound, demonstrated its capacity to produce bioactive compounds like flavones. This finding is significant for developing production systems and studying the biosynthesis of these compounds (Marsh et al., 2014).

HPLC Method for Determining Bioactive Components

A high-performance liquid chromatography method was developed for determining bioactive compounds in Scutellariae Radix, which includes this compound. This method aids in the quality control of Scutellariae Radix extract, demonstrating its application in standardizing herbal medicine preparations (Islam et al., 2012).

Neuroprotective Effects

Scutellarin and scutellarein have been studied for their neuroprotective effects. They showed efficacy in reducing neuronal injury and promoting survival, indicating their potential application in neurological disorders or brain injuries (Chai et al., 2013).

Antioxidant and Anti-inflammatory Properties

Studies on Scutellaria baicalensis, containing this compound, showed its efficacy in inhibiting cancer cell proliferation and prostaglandin E2 synthesis. This indicates its potential as an anti-inflammatory and anticancer agent, especially in treatments involving head and neck squamous cell carcinoma (Zhang et al., 2003).

Mécanisme D'action

Target of Action

Scutellaric acid is a compound that has been isolated from the plant Scutellaria barbata, which has a long history of medical use in Traditional Chinese Medicine The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Generally, the chemical structure of a compound defines its mode of action by determining its uptake and systemicity, and its ability to reach and bind with its target site

Biochemical Pathways

Scutellaria barbata, from which this compound is derived, has been reported to have anti-cancer, bacteriostasis, anti-virus, anti-inflammation, anti-oxidation, and immunity enhancement properties . These effects suggest that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of this compound in humans have been studied. After a single oral administration of Scutellarin, the precursor of this compound, the plasma concentrations of Scutellarin were very low, indicating that it might be rapidly metabolized or poorly absorbed . The major metabolite of Scutellarin was found in comparatively high concentrations in the plasma, suggesting that Scutellarin could be absorbed into the intestine after hydrolysis to its aglycone by bacterial enzymes .

Result of Action

Scutellaria barbata, from which this compound is derived, has been reported to have anti-cancer, bacteriostasis, anti-virus, anti-inflammation, anti-oxidation, and immunity enhancement properties . These effects suggest that this compound may have similar effects at the molecular and cellular level.

Safety and Hazards

When handling Scutellaric acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Analyse Biochimique

Biochemical Properties

It is known that Scutellaric acid interacts with various biomolecules, potentially influencing biochemical reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to enhance glucose-stimulated insulin secretion in INS-1 rat pancreatic β-cell line . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can potentially enhance insulin secretion , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that this compound can potentially influence glucose and lipid metabolism .

Propriétés

IUPAC Name |

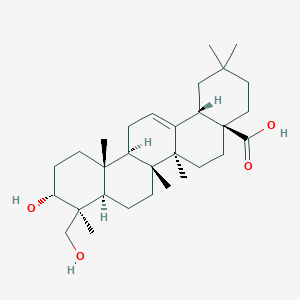

(4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOYMURMZNDHNS-JZLUYQONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102919-76-6 | |

| Record name | Scutellaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102919766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCUTELLARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKB52TAX5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

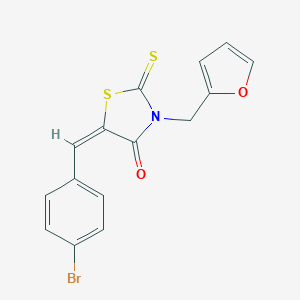

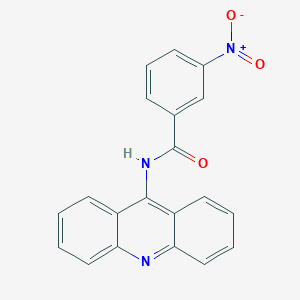

Feasible Synthetic Routes

Q1: What is Scutellaric acid and where is it found?

A1: this compound is an oleanane-type triterpene acid. It was first isolated from the plant Scutellaria rivularis []. It has since been identified in other species of Scutellaria, including Scutellaria barbata [, ] and Scutellaria lateriflora [], as well as in the fruits of Akebia quinata [].

Q2: What are the known biological activities of this compound?

A2: While the provided research focuses primarily on the isolation and structural characterization of this compound, there is limited information regarding its specific biological activities within these papers. Further research is needed to elucidate its potential therapeutic benefits.

Q3: What analytical techniques are commonly used to identify and characterize this compound?

A3: Researchers utilize a combination of spectroscopic and chromatographic methods to isolate and characterize this compound. These techniques often include:

- Chromatography: Column chromatography, often with silica gel as the stationary phase, is employed to separate this compound from other compounds in plant extracts. [, , ]

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is crucial for determining the structure of this compound. Additionally, High-resolution mass spectrometry (HRMS) provides information about the molecular mass and formula. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)

![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)

![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)

![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)

![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)

![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)

![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)